molecular formula C26H21NO4 B13745873 [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate CAS No. 19893-76-6

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate

Cat. No.: B13745873
CAS No.: 19893-76-6
M. Wt: 411.4 g/mol
InChI Key: OHRKWNJHAKYRDS-RELWKKBWSA-N
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Description

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a nitro group, a phenanthrene moiety, and a benzoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate typically involves a multi-step process. One common method includes the esterification of 4-nitro-5-phenanthren-9-ylpent-4-enol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a solid acid catalyst like modified clay . The reaction conditions often involve refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as distillation, crystallization, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: 4-amino-5-phenanthren-9-ylpent-4-enyl benzoate.

    Reduction: Benzoic acid and 4-nitro-5-phenanthren-9-ylpent-4-enol.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenanthrene moiety can intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Phenyl benzoate

Uniqueness

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate is unique due to its combination of a nitro group, phenanthrene moiety, and benzoate ester linkage. This structural complexity imparts distinct chemical and biological properties that are not observed in simpler esters like ethyl benzoate or methyl benzoate .

Properties

CAS No.

19893-76-6

Molecular Formula

C26H21NO4

Molecular Weight

411.4 g/mol

IUPAC Name

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate

InChI

InChI=1S/C26H21NO4/c28-26(19-9-2-1-3-10-19)31-16-8-12-22(27(29)30)18-21-17-20-11-4-5-13-23(20)25-15-7-6-14-24(21)25/h1-7,9-11,13-15,17-18H,8,12,16H2/b22-18+

InChI Key

OHRKWNJHAKYRDS-RELWKKBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OCCC/C(=C\C2=CC3=CC=CC=C3C4=CC=CC=C42)/[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCC(=CC2=CC3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-]

Origin of Product

United States

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